N-(2-ETHYLPHENYL)-N'-(1-ETHYL-4-PIPERIDYL)UREA
Overview
Description
“N-(2-ETHYLPHENYL)-N’-(1-ETHYL-4-PIPERIDYL)UREA” is a synthetic organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-ETHYLPHENYL)-N’-(1-ETHYL-4-PIPERIDYL)UREA” typically involves the reaction of an isocyanate with an amine. One possible synthetic route is:
Starting Materials: 2-ethylphenyl isocyanate and 1-ethyl-4-piperidylamine.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the isocyanate.
Procedure: The amine is added dropwise to a solution of the isocyanate at low temperature (0-5°C) to control the exothermic reaction. The mixture is then stirred at room temperature for several hours to ensure complete reaction.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
“N-(2-ETHYLPHENYL)-N’-(1-ETHYL-4-PIPERIDYL)UREA” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, potentially converting the urea to amines.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Oxidized urea derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of “N-(2-ETHYLPHENYL)-N’-(1-ETHYL-4-PIPERIDYL)UREA” would depend on its specific interactions with biological targets. Generally, urea derivatives can act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Receptor Interaction: Acting as agonists or antagonists at specific receptors.
Pathway Modulation: Influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-N’-(1-ethyl-4-piperidyl)urea
- N-(2-Methylphenyl)-N’-(1-ethyl-4-piperidyl)urea
- N-(2-Chlorophenyl)-N’-(1-ethyl-4-piperidyl)urea
Uniqueness
“N-(2-ETHYLPHENYL)-N’-(1-ETHYL-4-PIPERIDYL)UREA” is unique due to the presence of the 2-ethylphenyl group, which may impart specific steric and electronic properties, influencing its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-(2-ethylphenyl)-3-(1-ethylpiperidin-4-yl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-3-13-7-5-6-8-15(13)18-16(20)17-14-9-11-19(4-2)12-10-14/h5-8,14H,3-4,9-12H2,1-2H3,(H2,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVKRTUUDYYYGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2CCN(CC2)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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